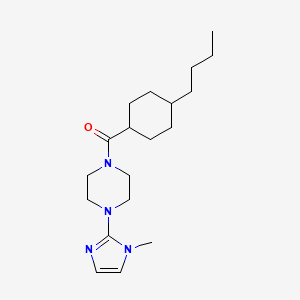![molecular formula C22H30N4O3S B6530529 4-tert-butyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946200-77-7](/img/structure/B6530529.png)
4-tert-butyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds involves the reaction of tert-butylpyrazole intermediates with ethylenediamine or propylenediamine via C2 SN Ar . The final target compounds were screened for their anti-inflammatory effect .Molecular Structure Analysis
The molecular structure of similar compounds consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of tert-butylpyrazole intermediates with ethylenediamine or propylenediamine .科学研究应用
4-tert-butyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has been studied for its potential applications in medicinal chemistry and biochemistry. In particular, it has been used as an enzyme inhibitor in a range of laboratory experiments. It has been shown to inhibit the activity of a number of enzymes, including acetylcholinesterase, tyrosine kinase, and cyclooxygenase-2. In addition, it has been used to study the structure and function of proteins, as well as their interactions with other molecules.
作用机制
4-tert-butyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is thought to act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions between the piperazinone core of this compound and the active site of the enzyme. Additionally, this compound has been shown to interact with proteins and other molecules by forming hydrogen bonds and hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In particular, it has been shown to inhibit the activity of enzymes involved in a range of biochemical pathways, including those involved in the metabolism of lipids, carbohydrates, and nucleotides. Additionally, it has been studied for its potential effects on cell signaling pathways, as well as its ability to modulate the activity of transcription factors.
实验室实验的优点和局限性
4-tert-butyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has a number of advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. Additionally, it is relatively stable, which makes it suitable for use in a range of laboratory conditions. Furthermore, it is relatively inexpensive, which makes it an attractive option for use in a variety of experiments.
However, there are also a number of limitations to the use of this compound in laboratory experiments. For example, it has a relatively low binding affinity for some enzymes, which can limit its effectiveness as an enzyme inhibitor. Additionally, it can be difficult to synthesize in large quantities, which can limit its availability for use in experiments.
未来方向
There are a number of potential future directions for the use of 4-tert-butyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide in scientific research. For example, it could be used to study the structure and function of proteins and their interactions with other molecules. Additionally, it could be used to study the effects of small molecules on biochemical and physiological processes. Furthermore, it could be used to study the effects of drugs on biological systems, as well as to develop new drugs. Finally, it could be used to study the effects of environmental toxins on biological systems.
合成方法
4-tert-butyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is synthesized by a two-step process. The first step involves the condensation of 4-tert-butylbenzaldehyde with piperazine-2-sulfonic acid to form the piperazinone core. The second step involves the reaction of the core with 2-chloro-4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethylbenzamide to form the desired product. This method of synthesis has been shown to be reliable and reproducible.
属性
IUPAC Name |
4-tert-butyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-22(2,3)19-9-7-18(8-10-19)21(27)24-12-17-30(28,29)26-15-13-25(14-16-26)20-6-4-5-11-23-20/h4-11H,12-17H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFPKRXSXKBOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6530460.png)
![N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530465.png)

![N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B6530495.png)
![2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide](/img/structure/B6530507.png)
![N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide](/img/structure/B6530510.png)
![N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide](/img/structure/B6530520.png)
![4-butyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclohexane-1-carboxamide](/img/structure/B6530521.png)
![4-(propan-2-yloxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530540.png)
![4-butoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530545.png)
![4-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530550.png)
![2-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530555.png)
![3,4-difluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530557.png)
![2,6-difluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530565.png)